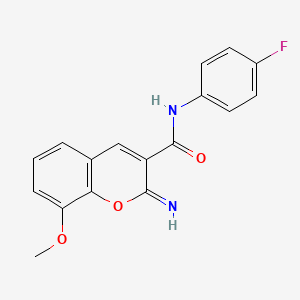

![molecular formula C16H15FN2O B6579263 5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 1023558-43-1](/img/structure/B6579263.png)

5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” is a member of the benzodiazepine class . Benzodiazepines are a versatile class of biologically active compounds that have received much attention in the field of medicinal chemistry . They have shown sufficient biological and pharmacological activity to serve as a versatile drug for the treatment of CNS disturbances .

Synthesis Analysis

The synthesis of this compound and its analogues has been described using isocyanide reagents . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine . There are several multistep methods for the synthesis of this drug outlined in literature .Molecular Structure Analysis

The molecular structure of this compound includes a 1,4 diazepine ring fused to a substituted benzene ring . The IUPAC name of the compound is 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one . The molecular formula is C15H10BrFN2O and the molecular weight is 333.1551 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate . This leads to the formation of imidazobenzodiazepine .Scientific Research Applications

Anti-Cancer Activity

Benzodiazepines, which include the compound , have been found to exhibit anti-cancer activity against breast cancer cell lines . This suggests that “5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” could potentially be used in cancer research and treatment .

Antimicrobial Activity

Benzodiazepines have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Anti-Inflammatory Activity

Benzodiazepines have been reported to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions .

Antioxidant Activity

Benzodiazepines have been found to possess antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions associated with oxidative stress .

Anti-Tuberculosis Activity

Benzodiazepines have been found to possess anti-tuberculosis properties . This suggests that the compound could potentially be used in the treatment of tuberculosis .

Anti-Anxiety and Sedative Activity

Benzodiazepines are well-known for their anxiolytic (anti-anxiety) and sedative properties . This suggests that the compound could potentially be used in the treatment of anxiety disorders and as a sedative.

Anti-Convulsant Activity

Benzodiazepines have been found to possess anticonvulsant properties . This suggests that the compound could potentially be used in the treatment of seizure disorders.

Muscle Relaxant Activity

Benzodiazepines have been found to possess muscle relaxant properties . This suggests that the compound could potentially be used in the treatment of conditions associated with muscle spasms.

Mechanism of Action

Target of Action

The primary target of the compound “5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” is currently unknown. This compound belongs to the benzodiazepine family , which are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . .

Mode of Action

Benzodiazepines, in general, enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties

Biochemical Pathways

As a member of the benzodiazepine family, it may potentially affect the GABAergic system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system

Pharmacokinetics

The pharmacokinetics of benzodiazepines can vary significantly depending on their specific chemical structure

Result of Action

As a potential benzodiazepine, it may have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . .

Action Environment

Factors such as pH, temperature, and the presence of other substances can potentially affect the action of benzodiazepines

properties

IUPAC Name |

5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8,16,18H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMZHLAUDUPOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6579194.png)

![3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6579209.png)

![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)

![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6579270.png)

![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)

![4-(3,4-dimethoxyphenyl)-7,7-dimethyl-2-[(2-methylpropyl)sulfanyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6579283.png)

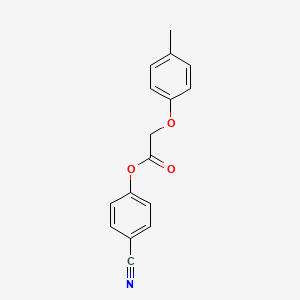

![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)